2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
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Overview
Description
2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a complex organic compound with a unique structure that includes a chloro, methoxy, and methyl-substituted phenyl ring, a dioxo-dihydropyrazinyl group, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multi-step organic reactions. One common approach starts with the chlorination of 2-methoxy-5-methylphenylamine to obtain 4-chloro-2-methoxy-5-methylphenylamine . This intermediate is then reacted with various reagents to introduce the dioxo-dihydropyrazinyl group and the acetonitrile moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-chloro-2-methoxy-5-methylbenzoic acid, while reduction of the nitro group can produce 4-chloro-2-methoxy-5-methylphenylamine .
Scientific Research Applications
2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the dioxo-dihydropyrazinyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of the dioxo-dihydropyrazinyl group.
2-[(4-chloro-2-methoxy-5-methylphenyl)amino]acetonitrile: Similar structure but lacks the dioxo-dihydropyrazinyl group.
2-(4-chloro-2-methoxy-5-methylphenyl)acetonitrile: Similar structure but lacks the dioxo-dihydropyrazinyl group.
Uniqueness
The uniqueness of 2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-7-11(12(21-2)8-10(9)15)18-6-5-17(4-3-16)13(19)14(18)20/h5-8H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEHOUSPQRQRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=CN(C(=O)C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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